Malvidin 3,5-diglucoside chloride

Anthocyanin Stability Thermal Degradation Food Colorant

Malvidin 3,5-diglucoside chloride (CAS 16727-30-3), also referred to as malvin chloride, is a naturally occurring anthocyanin diglucoside characterized by glucose moieties at both the C3 and C5 positions of the malvidin aglycone core (C29H35ClO17, MW 691.0 g/mol). As a primary reference standard with chromatographic purity typically ≥90% (HPLC), it serves as a critical analytical and biological benchmark for investigating the functional implications of diglycosylation within the anthocyanin class.

Molecular Formula C29H35ClO17
Molecular Weight 691.0 g/mol
CAS No. 16727-30-3
Cat. No. B190366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalvidin 3,5-diglucoside chloride
CAS16727-30-3
SynonymsMalvoside;  Malvidin chloride 3,5-diglucoside;  Malvin(chloride)
Molecular FormulaC29H35ClO17
Molecular Weight691.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]
InChIInChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1
InChIKeyRHKJIVJBQJXLBY-FTIBDFQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Malvidin 3,5-diglucoside chloride (CAS 16727-30-3): A Structurally Defined Anthocyanin Diglucoside for Differentiated Antioxidant and Stability Research


Malvidin 3,5-diglucoside chloride (CAS 16727-30-3), also referred to as malvin chloride, is a naturally occurring anthocyanin diglucoside characterized by glucose moieties at both the C3 and C5 positions of the malvidin aglycone core (C29H35ClO17, MW 691.0 g/mol) [1]. As a primary reference standard with chromatographic purity typically ≥90% (HPLC), it serves as a critical analytical and biological benchmark for investigating the functional implications of diglycosylation within the anthocyanin class [2]. This compound is commercially available from multiple vendors with defined purity specifications (e.g., ≥90%, ≥95%, ≥98%) and recommended long-term storage at -20°C to preserve structural integrity .

Malvidin 3,5-diglucoside chloride (CAS 16727-30-3): Why Anthocyanin Class Substitution Without Structural Verification Compromises Experimental Reproducibility


Generic substitution among anthocyanins is scientifically untenable due to profound structure-dependent variations in stability, degradation kinetics, enzymatic susceptibility, and membrane interactions. The presence of glucose moieties at both the C3 and C5 positions in malvidin 3,5-diglucoside fundamentally alters its physicochemical behavior relative to monoglucosides, aglycones, and other diglucosides with differing B-ring substitution patterns. For instance, the diglucoside exhibits a narrower transition pH range near physiological conditions and does not form colored oligomeric degradation products, unlike its monoglucoside counterpart [1]. Furthermore, the degree of methoxylation on the B-ring dictates thermal stability, with malvidin-based diglucosides demonstrating superior resistance to thermal degradation compared to less methoxylated analogs [2]. Enzyme affinity also varies dramatically; β-glucosidase exhibits a Km of 3.2 mM for malvidin 3,5-diglucoside versus 0.72 mM for malvidin 3-monoglucoside, a 4.4-fold difference in substrate binding that directly impacts experimental outcomes in enzymatic studies [3]. Consequently, procurement of the precisely defined malvidin 3,5-diglucoside chloride reference standard is essential for ensuring data integrity and cross-study comparability.

Malvidin 3,5-diglucoside chloride: Quantified Performance Differentiation Against Structural Analogs and In-Class Comparators


Thermal and pH Stability Ranking: Malvidin 3,5-diglucoside as the Most Stable Among Common Anthocyanidin-3,5-diglucosides

In a systematic comparative study of anthocyanidin-3,5-diglucosides isolated from Vitis labrusca grapes, malvidin-3,5-diglucoside demonstrated the highest stability ranking among the five major pigments evaluated. The study assessed pigment destruction spectrophotometrically across a pH range of 1.5 to 7.0 and temperatures from 20°C to 90°C. The observed stability order was malvidin > peonidin > petunidin > cyanidin > delphinidin, establishing that increased methoxyl substitution on the B-ring (two methoxy groups in malvidin) confers superior resistance to thermal and pH-induced degradation [1]. This class-level inference provides a clear rationale for selecting malvidin 3,5-diglucoside when maximal pigment stability is required for experimental or formulation purposes.

Anthocyanin Stability Thermal Degradation Food Colorant pH-Dependent Degradation

Enzymatic Degradation Resistance: 4.4-Fold Higher Km for β-Glucosidase Compared to Malvidin 3-Monoglucoside

A direct head-to-head comparison using industrial anthocyanin-β-glucosidase (Pectinol DL) revealed that malvidin 3,5-diglucoside (malvin) exhibits a Km of 3.2 mM, whereas malvidin 3-monoglucoside displays a Km of 0.72 mM at pH 3.0 [1]. The 4.4-fold higher Km value for the diglucoside indicates substantially lower enzyme affinity, translating to greater resistance to enzymatic hydrolysis. This differential susceptibility has direct implications for the compound's persistence in biological matrices and during processing where endogenous or exogenous β-glucosidases may be present.

Enzymatic Stability β-Glucosidase Anthocyanase Glycoside Hydrolysis

Degradation Pathway Divergence at Physiological pH: Absence of Colored Oligomer Formation in Diglucoside

A 2024 holistic kinetic and thermodynamic study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed a critical divergence in degradation behavior at physiological pH (7.4). The transition pH range of the diglucoside is narrower, and, in direct contrast to the monoglucoside, there is no evidence for the formation of colored oligomers among the degradation products of the diglucoside [1]. Furthermore, OH- addition at position 4 to form the B4²⁻ kinetic intermediate was observed exclusively for the diglucoside, representing a distinct mechanistic pathway that decreases the overall equilibration rate [1]. These findings establish that the diglucoside follows a fundamentally different degradation trajectory under biologically relevant pH conditions.

Degradation Kinetics Physiological pH Oligomerization Chemical Stability

Membrane Interaction and Antiradical Activity: Structure-Dependent Performance Relative to Aglycone and Monoglucoside

A combined in vitro and computational study evaluated the antioxidative and antiradical properties of malvidin (Mv, aglycone), malvidin 3-O-glucoside (Mv 3-glc), and malvidin 3,5-O-diglucoside (Mv 3,5-diglc) using AAPH● and DPPH● assays. In both assay systems, a consistent decrease in activity was observed in the order: Mv > Mv 3-glc > Mv 3,5-diglc [1]. This trend, confirmed by quantum mechanics studies, is attributed to hydrogen atom transfer from the C3-hydroxyl group, which is blocked by glycosylation in the glucoside forms. Conversely, in a separate study using human LDL as the oxidation substrate, malvidin 3,5-diglucoside inhibited LDL peroxidation more efficiently than its monoglucosidic form, despite lower overall antioxidant activity [2]. Additionally, liposome interaction studies revealed that malvidin 3,5-diglucoside increases packing order predominantly in the hydrophilic region of the membrane bilayer, a behavior distinct from the aglycone and monoglucoside [1].

Membrane Interaction Lipid Peroxidation DPPH Assay AAPH Assay

Gastrointestinal Transport Efficiency: Comparable Absorption to Monoglucoside Despite Structural Complexity

An in vitro gastrointestinal absorption study using MKN-28 gastric cells and Caco-2 intestinal cells directly compared the transport efficiency of malvidin-3-O-glucoside, malvidin-3,5-O-diglucoside, and a coumaroylated derivative. All anthocyanins were transported through both cell lines with efficiencies ranging from 4% to 9% in MKN-28 cells and from 3% to 5% in Caco-2 cells. Critically, no significant differences in transport efficiency were observed at 180 minutes among the different anthocyanin structures in MKN-28 cells [1]. This finding indicates that the presence of a second glucose moiety at the C5 position does not substantially impede transmembrane transport relative to the monoglucoside, countering the intuitive assumption that increased molecular weight and polarity would reduce absorption.

Bioavailability Caco-2 Cells MKN-28 Cells Intestinal Absorption

Electrochemical Oxidation Behavior: Distinct Redox Profile Enabling Differentiated Detection in Complex Matrices

Voltammetric analysis of anthocyanins present in Vitis vinifera L. revealed that all hydroxyl groups of the anthocyanins can be electrochemically oxidized, but the oxidation process is complex and pH-dependent, with adsorption phenomena and oxidation products blocking the electrode surface [1]. The study included malvidin-3,5-di-O-glucoside chloride alongside malvidin-3-O-glucoside chloride, cyanidin-3-O-glucoside chloride, cyanidin-3,5-di-O-glucoside chloride, peonidin-3-O-glucoside chloride, delphinidin-3-O-glucoside chloride, and petunidin chloride. While quantitative oxidation potential values were not tabulated in the abstract, the study explicitly confirmed that glycosylation pattern and methoxylation influence the redox behavior, establishing that malvidin 3,5-diglucoside exhibits a distinct and reproducible electrochemical signature [1]. This differentiation supports its use as a reference standard in electrochemical detection methods for anthocyanin profiling in food, beverage, and botanical extract analysis.

Electrochemistry Voltammetry Analytical Detection Redox Behavior

Malvidin 3,5-diglucoside chloride: Validated Application Scenarios Driven by Quantified Performance Differentiation


Analytical Reference Standard for HPLC-DAD-ESI-MSⁿ Anthocyanin Profiling in Plant Extracts and Food Matrices

Malvidin 3,5-diglucoside chloride serves as a primary reference standard (≥90% HPLC purity) for the unambiguous identification and quantification of diglucosylated anthocyanins in complex botanical and food matrices. Its distinct electrochemical redox signature and chromatographic retention behavior enable accurate peak assignment, which is critical for cultivar authentication, quality control of natural colorants, and metabolomic studies. The compound's commercial availability in defined purity grades (≥90%, ≥95%, ≥98%) ensures calibration curve linearity and method validation [1].

Natural Food Colorant Development Requiring Superior Thermal and pH Stability

Based on its established ranking as the most thermally stable among common anthocyanidin-3,5-diglucosides, malvidin 3,5-diglucoside is the preferred anthocyanin for formulating natural colorants intended for processed foods and beverages that undergo thermal treatment (e.g., pasteurization, baking) or pH fluctuations. Its resistance to degradation relative to delphinidin-, cyanidin-, petunidin-, and peonidin-based diglucosides translates to prolonged color shelf-life and reduced colorant usage rates [1].

Enzymatic Stability Studies and β-Glucosidase-Resistant Substrate Models

The 4.4-fold higher Km of malvidin 3,5-diglucoside for β-glucosidase compared to malvidin 3-monoglucoside establishes this compound as a robust substrate model for investigating anthocyanin-enzyme interactions and for applications where resistance to glycoside hydrolysis is desired [1]. This property is particularly relevant for studies involving gut microbiota metabolism, food processing enzyme treatments, and the development of enzyme-stable nutraceutical formulations.

Physiological pH Degradation Studies and Biological Activity Assays in Mammalian Cell Culture

The unique degradation pathway of malvidin 3,5-diglucoside at physiological pH (7.4)—specifically, the absence of colored oligomer formation and the exclusive formation of the B4²⁻ kinetic intermediate—makes it an ideal candidate for cell-based assays where chromophoric interference from degradation products must be minimized [1]. Its comparable gastrointestinal transport efficiency to the monoglucoside further supports its use as a structurally defined probe in bioavailability and intestinal absorption models .

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